molecular formula C9H12N2O2 B1376167 4-Amino-3-(pyridin-3-yl)butanoic acid CAS No. 28311-45-7

4-Amino-3-(pyridin-3-yl)butanoic acid

Cat. No.: B1376167
CAS No.: 28311-45-7
M. Wt: 180.2 g/mol
InChI Key: DOTYFCGIRRDDDU-UHFFFAOYSA-N
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Description

4-Amino-3-(pyridin-3-yl)butanoic acid is a chemical compound with the molecular formula C9H12N2O2 . It is also known as 4-(3-Pyridinyl)butanoic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H12N2O2/c10-5-8(4-9(12)13)7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13) . The molecular weight of this compound is 180.21 .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 180.21 . The InChI code for this compound is 1S/C9H12N2O2/c10-5-8(4-9(12)13)7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13) .

Scientific Research Applications

Molecular and Crystal Structure Analysis

4-Amino-3-(pyridin-3-yl)butanoic acid, also known as N-(pyridin-3-yl)-succinamic acid, has been studied for its molecular and crystal structure. Single crystal X-ray diffraction studies reveal details about its molecular structure, featuring strong O-H…N hydrogen bonds and C-H…O interactions, resulting in a three-dimensional supramolecular structure (Naveen et al., 2016).

Synthesis of N-acyl-2-pyrrolidinones

Research has been conducted on the synthesis of N-acyl-2-pyrrolidinones from GABA derivatives, including the use of 4-[(pyridine-3-carbonyl)-amino]butanoic acid. This synthesis involves cyclization and employs different methods for generating these compounds (Rekatas, Demopoulos, & Kourounakis, 1996).

Preparation of β-hydroxy-α-amino Acid

The compound has been used in the preparation of chiral β-hydroxy-α-amino acids, key intermediates in the synthesis of developmental drug candidates. The study involves the use of d-threonine aldolase enzymes for catalyzing the synthesis, contributing to high yield and purity (Goldberg et al., 2015).

Antimicrobial Activity Studies

Research includes the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. Compounds synthesized showed good or moderate antimicrobial activity (Bayrak et al., 2009).

Potential Therapeutic Applications

Studies have synthesized 3-aryl(pyrrolidin-1-yl)butanoic acids, investigating their affinity against various integrins, identifying potential therapeutic agents for conditions like idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Supramolecular Synthons in Crystal Structures

Investigations on the crystal structures of N-(aryl)-succinamic acids, including 4-oxo-4-(pyridin-2-ylamino)butanoic acid, have been conducted. This involves studying the supramolecular synthons in these crystals and analyzing their Hirshfeld surfaces (PrakashShet et al., 2018).

Mechanism of Action

Mode of Action

Compounds containing similar structures have been shown to exhibit antiviral activity . The specific interactions with its targets and the resulting changes are yet to be elucidated.

Result of Action

Compounds with similar structures have shown antiviral activity . More research is needed to describe the specific effects of this compound.

Biochemical Analysis

Biochemical Properties

4-Amino-3-(pyridin-3-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acid transporters and enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in metabolic pathways and alter the activity of key signaling molecules, thereby impacting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . These interactions can lead to changes in gene expression and modulation of metabolic pathways, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These mechanisms ensure the compound’s proper localization and accumulation, which are essential for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its function and interaction with other biomolecules.

Properties

IUPAC Name

4-amino-3-pyridin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-5-8(4-9(12)13)7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTYFCGIRRDDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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